molecular formula C21H21Cl2NO3 B1359493 2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898758-31-1

2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1359493
M. Wt: 406.3 g/mol
InChI Key: IFUVSYOGLPWNGE-UHFFFAOYSA-N
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Description

2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, commonly known as DCMDB, is a synthetic aromatic compound that is used in many scientific applications. This molecule has a number of interesting properties, including its ability to act as an antioxidant, its ability to act as a photosensitizer, and its ability to act as a photoprotectant. DCMDB has many potential applications in the laboratory, including its use as a reagent in synthetic organic chemistry, as a catalyst in photochemical reactions, and as a photosensitizer in photodynamic therapy.

Scientific Research Applications

Structural Analysis in Drug Development

A structural study of a closely related compound, BTZ043, a promising antitubercular drug candidate, revealed detailed information about its molecular structure. This study highlights the importance of structural elucidation in the development of new drugs, especially in the field of antituberculosis agents (Richter et al., 2022).

Antitubercular Properties

Research on BTZ043, a compound structurally similar to 2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, has shown it to be effective against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. This indicates the potential for related compounds to be used in treating bacterial infections, particularly tuberculosis (Pasca et al., 2010).

Dopamine Agonist Research

In a study exploring the dopaminergic properties of similar compounds, researchers synthesized and evaluated 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes for potential dopamine agonist activity. Although the compounds did not show central nervous system activity, one derivative exhibited significant dopamine agonist activity, indicating potential for research in neurological or psychiatric disorders (Brubaker & Colley, 1986).

Antiviral Evaluation

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, with structural similarities to 2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, were synthesized and evaluated for antiviral activity. Some of these compounds demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential for such structures in antiviral drug development (Apaydın et al., 2020).

Organic Material for Nonlinear Optical Devices

A study on 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) found it to be a promising organic material for nonlinear optical devices. It was demonstrated that APDA has suitable qualities for application in such devices, potentially useful in the development of laser technology and optical communication systems (Kagawa et al., 1994).

properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-17-5-6-18(19(23)13-17)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUVSYOGLPWNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642879
Record name (2,4-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,4-dichlorophenyl)methanone

CAS RN

898758-31-1
Record name Methanone, (2,4-dichlorophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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